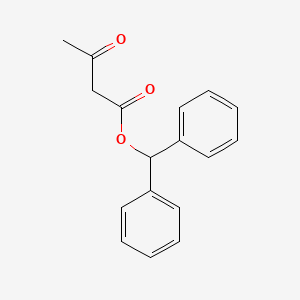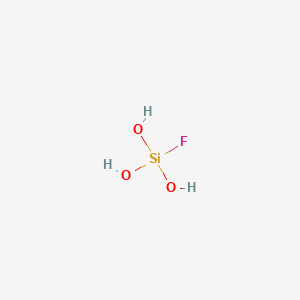
2,6-Naphthalenedicarboxylic acid, dihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthalenedicarboxylic acid, dihydrazide is an organic compound with the molecular formula C₁₂H₁₂N₄O₂. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two hydrazide groups attached to the 2 and 6 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedicarboxylic acid, dihydrazide can be synthesized through the condensation reaction of 2,6-naphthalenedicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of naphthalene-2,6-dicarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2,6-Naphthalenedicarboxylic acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide groups into amine groups.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2,6-dicarboxylic acid, while reduction can produce naphthalene-2,6-diamine.
科学的研究の応用
2,6-Naphthalenedicarboxylic acid, dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of naphthalene-2,6-dicarbohydrazide involves its interaction with specific molecular targets. The hydrazide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s effects on molecular pathways are still under investigation, with studies focusing on its potential to inhibit enzymes and modulate cellular processes.
類似化合物との比較
Similar Compounds
Naphthalene-2,6-dicarboxylic acid: A precursor to naphthalene-2,6-dicarbohydrazide, used in similar applications.
Naphthalene-2,6-diamine: A reduction product of naphthalene-2,6-dicarbohydrazide, with distinct chemical properties.
Naphthalene-1,5-dicarbohydrazide: A structural isomer with different reactivity and applications.
Uniqueness
2,6-Naphthalenedicarboxylic acid, dihydrazide is unique due to its specific arrangement of hydrazide groups on the naphthalene ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
4073-74-9 |
|---|---|
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC名 |
naphthalene-2,6-dicarbohydrazide |
InChI |
InChI=1S/C12H12N4O2/c13-15-11(17)9-3-1-7-5-10(12(18)16-14)4-2-8(7)6-9/h1-6H,13-14H2,(H,15,17)(H,16,18) |
InChIキー |
GNHGCDCAOUNOCA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)C=C1C(=O)NN |
正規SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)C=C1C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1655609.png)
![[1-(Propane-2-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B1655611.png)

![n,n,2-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1655615.png)










